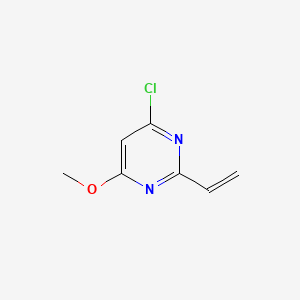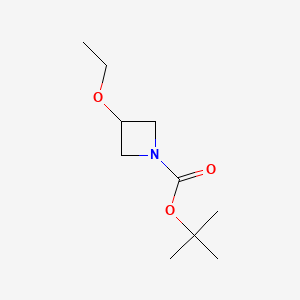
Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate is an organoboron compound with the molecular formula C16H27BLiNO5. This compound is known for its application in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
Méthodes De Préparation
The synthesis of lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate typically involves a one-pot lithiation, borylation, and subsequent coupling reaction. The process begins with the lithiation of a suitable precursor, followed by the addition of a boron reagent to form the borate compound. This method is advantageous due to its stability and ease of handling .
Analyse Des Réactions Chimiques
Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the borate compound with aryl halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile reagent in organic synthesis .
Applications De Recherche Scientifique
This compound is extensively used in scientific research, particularly in the field of organic chemistry. It is employed in the synthesis of complex organic molecules, pharmaceuticals, and materials science. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the development of new chemical entities and materials .
Mécanisme D'action
The mechanism of action for lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate in Suzuki-Miyaura coupling involves the transmetalation of the borate compound to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the borate compound under the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate include other lithium triisopropyl borates and organoboron compounds used in Suzuki-Miyaura coupling reactions. What sets this compound apart is its enhanced stability and ease of handling compared to other boronic acids and boronate esters .
Propriétés
IUPAC Name |
lithium;(5-methoxycarbonylpyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BNO5.Li/c1-11(2)21-17(22-12(3)4,23-13(5)6)15-9-8-14(10-18-15)16(19)20-7;/h8-13H,1-7H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMOHVFPYKFRPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)C(=O)OC)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BLiNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(4-(4-Tert-butyl thiazol-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)-3-ethylurea](/img/structure/B567201.png)



